molecular formula C12H30N4O2 B14465407 Spermine acetate CAS No. 65929-23-9

Spermine acetate

Cat. No.: B14465407
CAS No.: 65929-23-9
M. Wt: 262.39 g/mol
InChI Key: CMWRPTYOFZMJLC-UHFFFAOYSA-N
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Description

Spermine acetate is a derivative of spermine, a biogenic polyamine found in various tissues and organisms. Spermine is essential for cellular metabolism and growth, and it plays a crucial role in stabilizing the helical structure of nucleic acids. This compound is often used in scientific research due to its ability to interact with DNA, RNA, and proteins, influencing various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Spermine acetate can be synthesized through the acetylation of spermine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under mild conditions to prevent the degradation of spermine. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale acetylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for research and commercial use.

Chemical Reactions Analysis

Types of Reactions

Spermine acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce aldehydes and reactive oxygen species.

    Reduction: It can be reduced to form primary amines.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetyl groups.

Major Products Formed

    Oxidation: Produces aldehydes and reactive oxygen species.

    Reduction: Forms primary amines.

    Substitution: Results in the formation of various substituted spermine derivatives.

Scientific Research Applications

Spermine acetate has a wide range of applications in scientific research:

Mechanism of Action

Spermine acetate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Spermine acetate is part of the polyamine family, which includes similar compounds such as spermidine and putrescine. These compounds share similar structures and functions but differ in their specific roles and effects:

This compound is unique due to its acetylated form, which enhances its stability and interaction with nucleic acids, making it particularly useful in research applications.

Properties

CAS No.

65929-23-9

Molecular Formula

C12H30N4O2

Molecular Weight

262.39 g/mol

IUPAC Name

acetic acid;N,N'-bis(3-aminopropyl)butane-1,4-diamine

InChI

InChI=1S/C10H26N4.C2H4O2/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;1-2(3)4/h13-14H,1-12H2;1H3,(H,3,4)

InChI Key

CMWRPTYOFZMJLC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C(CCNCCCN)CNCCCN

Origin of Product

United States

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